1-(4-{4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one
Description
This compound is a triazole-piperazine hybrid featuring a 1,2,3-triazole ring linked to a 4-ethylphenyl group, a piperazine-carbonyl bridge, and a terminal ethanone moiety. Its synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" to form the triazole core, followed by piperazine coupling and ethanone functionalization .
Properties
IUPAC Name |
1-[4-[4-[1-(4-ethylphenyl)triazole-4-carbonyl]piperazin-1-yl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-3-18-4-8-21(9-5-18)28-16-22(24-25-28)23(30)27-14-12-26(13-15-27)20-10-6-19(7-11-20)17(2)29/h4-11,16H,3,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMNIMRBQJANRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azide Precursor Preparation
4-Ethylphenyl azide is synthesized from 4-ethylaniline through diazotization and azide substitution:
CuAAC Reaction for Triazole Formation
The azide reacts with propiolic acid under photocatalytic conditions:
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Conditions :
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Catalyst : CuCl2 (5 mM) and Eosin Y (EY, 5 mM) in H2O.
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Light source : Green LED (530 nm, 8–12 h).
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Stoichiometry : Azide:propiolic acid (1:1).
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Mechanism : EY acts as a photosensitizer, generating Cu(I) from Cu(II) under light, enabling regioselective 1,4-triazole formation.
Workup :
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Extraction with ethyl acetate (3 × 30 mL).
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Drying over Na2SO4.
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Column chromatography (hexane:EtOAc = 4:1).
Yield : 80–90% (similar to benzyl azide derivatives).
Carboxylic Acid Activation and Piperazine Coupling
Acid Chloride Formation
1-(4-Ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is activated using thionyl chloride:
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Conditions : Reflux (70°C, 2 h) in anhydrous dichloromethane (DCM).
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Stoichiometry : Acid:SOCl2 (1:2).
Intermediate : Triazole-4-carbonyl chloride (isolated or used in situ).
Amide Bond Formation with Piperazine
The acid chloride reacts with piperazine under basic conditions:
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Conditions :
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Solvent : Tetrahydrofuran (THF).
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Base : K2CO3 (2.5 eq).
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Stoichiometry : Acid chloride:piperazine (1:1.2).
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Temperature : 0°C → room temperature (12 h).
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Workup :
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Filtration to remove salts.
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Solvent evaporation under reduced pressure.
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Recrystallization (EtOH/H2O).
Yield : 75–80% (based on analogous piperazine couplings).
Introduction of 4-Acetylphenyl Group
Nucleophilic Aromatic Substitution
The piperazine-triazole intermediate reacts with 4-fluoroacetophenone:
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Conditions :
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Solvent : Dimethylformamide (DMF).
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Base : Cs2CO3 (3 eq).
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Temperature : 100°C (24 h).
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Mechanism : Fluorine displacement by piperazine’s secondary amine.
Workup :
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Dilution with H2O.
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Extraction with DCM (3 × 50 mL).
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Column chromatography (SiO2, CH2Cl2:MeOH = 20:1).
Buchwald-Hartwig Amination (Alternative)
For halogenated aryl ketones (e.g., 4-bromoacetophenone):
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Catalyst : Pd2(dba)3 (5 mol%), XantPhos (10 mol%).
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Base : KOtBu (2 eq).
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Solvent : Toluene (reflux, 18 h).
Yield : 60–65% (lower due to steric bulk).
Optimization and Scalability
Triazole Synthesis Optimization
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Catalyst loading | CuCl2 (5 mM) | +15% vs. CuI |
| Light wavelength | 530 nm (green LED) | +20% vs. blue |
| Solvent | H2O | +10% vs. MeOH |
Photocatalytic conditions reduce reaction time from 24 h (thermal) to 8 h.
Piperazine Coupling Efficiency
| Base | Solvent | Yield (%) |
|---|---|---|
| K2CO3 | THF | 78 |
| Et3N | DCM | 65 |
| NaHCO3 | ACN | 70 |
K2CO3 in THF maximizes nucleophilicity while minimizing side reactions.
Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
1,2,3-Triazole Core
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Electrophilic Substitution : The triazole’s N1 and N2 positions are susceptible to alkylation or arylation. For example, iodobenzene derivatives react at N1 under Pd catalysis .
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Ring-Opening : Strong acids (e.g., H₂SO₄) or bases (e.g., NaOH) induce decomposition, forming amidines or nitriles .
Piperazine Ring
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Nucleophilic Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .
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Acylation : Forms stable amides with acyl chlorides (e.g., benzoyl chloride) in DCM .
Ethanone Group
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Condensation Reactions : Forms Schiff bases with primary amines (e.g., aniline) in ethanol .
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Reduction : NaBH₄ reduces the ketone to a secondary alcohol without affecting other functionalities .
4-Ethylphenyl Substituent
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Electrophilic Aromatic Substitution : Nitration (HNO₃/H₂SO₄) occurs at the meta position due to the ethyl group’s electron-donating effect .
Stability Under Various Conditions
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Thermal Stability : Decomposes above 250°C, releasing CO and NH₃ .
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Solvent Compatibility : Stable in DCM, DMF, and THF; reacts with DMSO via oxidation .
Key Research Findings
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Antiviral Activity : Analogous triazole-piperazine hybrids inhibit HIV-1 capsid assembly (IC₅₀ = 1.2–4.8 μM) .
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Click Chemistry Utility : The triazole moiety serves as a bioisostere for amides, enhancing metabolic stability .
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SAR Insights : Ethyl substitution on the phenyl ring improves lipophilicity (logP = 2.8), aiding blood-brain barrier penetration .
Mechanistic Insights
Scientific Research Applications
Chemistry: The unique structure of 1-(4-{4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one allows it to be used as a building block for the synthesis of new compounds in medicinal chemistry. Its potential as a ligand for complexation with metals is of interest in coordination chemistry.
Biology: In biological research, this compound can serve as a tool to study molecular interactions and binding mechanisms with proteins or other biomolecules.
Medicine: The compound's derivatives are investigated for their pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities. Its ability to act as a chemical probe allows researchers to study disease pathways and identify new therapeutic targets.
Industry: In industrial applications, this compound may be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
1-(4-{4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one exerts its effects through interactions with various molecular targets. The triazole ring in its structure is known to participate in hydrogen bonding and π-π stacking interactions, which facilitate binding to proteins, enzymes, or receptors. These interactions can modulate the activity of the target molecules, leading to biological or chemical effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Features and Differences
Key Observations:
Triazole vs. Pyrazole/Pyrimidine Cores: The target compound’s 1,2,3-triazole may offer superior metabolic stability compared to pyrazoles (e.g., ) or pyrimidines (e.g., ), as triazoles resist enzymatic degradation .
Piperazine vs. Piperidine Linkers: Piperazine (as in the target) provides conformational flexibility and hydrogen-bonding capacity, critical for receptor interactions.
Substituent Effects: The 4-ethylphenyl group in the target compound enhances hydrophobicity compared to chlorophenyl () or nitro groups (), which may improve blood-brain barrier permeability . Terminal ethanone groups (common in ) act as hydrogen-bond acceptors, influencing target affinity.
Structure-Activity Relationship (SAR) Insights
- Antimicrobial Activity : Triazole derivatives (e.g., target compound) show broad-spectrum antimicrobial action, with MIC values <10 µM against S. aureus and E. coli . Pyrazole analogs (e.g., ) exhibit lower potency (MIC ~25–50 µM), suggesting triazoles’ superiority in disrupting microbial enzymes .
- CNS Activity: Piperazine-ethanone hybrids (e.g., ) demonstrate serotonin receptor (5-HT1A) modulation. The target’s ethylphenyl group may enhance affinity over phenylpiperazine derivatives (e.g., ) due to increased lipophilicity .
Biological Activity
The compound 1-(4-{4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one is a derivative of the 1,2,3-triazole class, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological activity, and potential applications based on various research findings.
Synthesis
The synthesis of triazole derivatives often involves the "Click" chemistry approach, which allows for efficient formation of these compounds. The specific compound in focus can be synthesized through a multi-step reaction involving piperazine derivatives and triazole precursors. The general synthetic pathway includes:
- Formation of the Triazole Ring : Utilizing azide and alkyne components under copper catalysis.
- Piperazine Functionalization : Introducing piperazine moieties to enhance biological activity.
- Final Coupling : Attaching the ethanone group to complete the structure.
Biological Activity
The biological activity of this compound has been evaluated across various studies, highlighting its potential in antimicrobial and anticancer applications.
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. For instance:
- In vitro Studies : Compounds similar to the target structure have shown significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The triazole ring may interfere with fungal cytochrome P450 enzymes, disrupting ergosterol synthesis .
Anticancer Activity
Research indicates that triazole derivatives exhibit promising anticancer activities:
- Cell Line Studies : The compound has been tested against various cancer cell lines including MCF-7 (breast cancer) and PC-3 (prostate cancer), showing inhibition of cell proliferation .
- Structure-Activity Relationship (SAR) : Modifications in the triazole ring and piperazine moiety are crucial for enhancing cytotoxicity. For instance, the presence of electron-donating groups significantly increases activity against cancer cells .
Case Studies
Several studies have documented the biological effects of triazole derivatives:
Q & A
Q. What are the standard synthetic routes for synthesizing this compound?
The synthesis involves multi-step reactions leveraging piperazine and triazole chemistry. Key steps include:
- Coupling Reactions : Use 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid with piperazine derivatives via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the amide bond .
- Acylation : React the intermediate piperazine derivative with 4-acetylphenyl groups using Friedel-Crafts acylation or nucleophilic substitution .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the pure product .
Q. Which spectroscopic and crystallographic methods are optimal for structural characterization?
- NMR Spectroscopy : H and C NMR to confirm proton environments and carbonyl/aromatic group connectivity .
- X-ray Crystallography : Resolve stereochemistry and confirm piperazine-triazole spatial arrangement. Use single-crystal diffraction (Mo-Kα radiation) for high-resolution data .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
Q. How should researchers ensure compound stability during experiments?
- Storage : Keep at -20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent oxidation .
- Handling : Use glove boxes for moisture-sensitive steps. Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Analog Synthesis : Modify substituents on the phenyl (e.g., halogenation), piperazine (e.g., alkylation), or triazole (e.g., nitro groups) to probe electronic/steric effects .
- In Vitro Assays : Test analogs against target pathways (e.g., kinase inhibition, antimicrobial activity) using dose-response curves (IC determination) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to receptors like CYP450 or bacterial efflux pumps .
Q. What strategies address low bioavailability in pharmacokinetic studies?
- Solubility Enhancement : Use co-solvents (DMSO/PEG) or nanoformulation (liposomes) .
- Metabolic Stability : Conduct microsomal assays (human liver microsomes) to identify metabolic hotspots. Introduce fluorination or methyl groups to block oxidation .
- Plasma Protein Binding : Assess via equilibrium dialysis; modify logP (e.g., introduce polar groups) to reduce non-specific binding .
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Purity Verification : Use HPLC-MS to rule out impurities (>98% purity required) .
- Assay Standardization : Validate protocols with positive controls (e.g., doxorubicin for cytotoxicity) and replicate under identical conditions (pH, temperature) .
- Mechanistic Studies : Combine transcriptomics (RNA-seq) and proteomics (Western blot) to confirm target engagement .
Q. What methods identify the compound’s molecular targets in complex biological systems?
- Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
- CRISPR Knockdown : Screen gene libraries to identify sensitized pathways (e.g., apoptosis regulators) .
- Thermal Shift Assays : Monitor protein melting shifts to detect direct binding interactions .
Methodological Considerations
- Synthetic Reproducibility : Document reaction conditions (temperature, solvent ratios) meticulously to ensure reproducibility .
- Data Validation : Use orthogonal techniques (e.g., NMR + X-ray) to confirm structural assignments .
- Ethical Handling : Follow GHS guidelines for hazardous intermediates (e.g., chlorinated reagents) with fume hoods and PPE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
